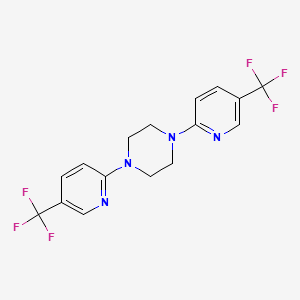

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported .科学的研究の応用

Thermally Activated Delayed Fluorescence (TADF) Emitters

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine serves as a novel acceptor molecule in the design and synthesis of TADF emitters. These emitters are crucial for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s symmetrical donor–acceptor–donor architecture, along with its hydrogen bonding sites, contributes to efficient TADF behavior. The large dihedral angles between donor and acceptor moieties (approximately 80°) enhance charge-transfer-state absorption. Notably, a 9,9-dimethyl-9-10-dihydroacridine-based compound shows promise as a cyan TADF emitter .

Synthesis of Piperazines

While not directly related to its applications, it’s worth noting that piperazines play a significant role in medicinal chemistry. Researchers have synthesized 2-substituted chiral piperazines using protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate, with a key step involving aza-Michael addition .

Reverse Intersystem Crossing (RISC) Enhancement

Efficient RISC between the triplet charge-transfer state and localized triplet excited states is crucial for TADF. The choice of the right donor with an appropriate triplet excited state significantly impacts the overall efficiency of TADF emitters .

Safety and Hazards

作用機序

Target of Action

Similar compounds with apiperazine core are known to interact with various biological targets, including neurotransmitter receptors and transporters .

Mode of Action

It’s known that piperazine derivatives often act asligands , binding to their target proteins and modulating their activity . The trifluoromethyl groups and pyridyl rings in the compound could potentially enhance its binding affinity and selectivity.

Biochemical Pathways

Compounds with similar structures have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (tadf) .

Pharmacokinetics

The compound’s molecular weight (not provided) and its physicochemical properties such as density (1381 g/mL at 25°C), boiling point (116°C), and vapor pressure (221 mmHg at 25°C) could influence its pharmacokinetic profile .

Result of Action

Similar compounds have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (tadf), indicating potential applications in optoelectronic devices .

特性

IUPAC Name |

1,4-bis[5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F6N4/c17-15(18,19)11-1-3-13(23-9-11)25-5-7-26(8-6-25)14-4-2-12(10-24-14)16(20,21)22/h1-4,9-10H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJPVXBIUDRQLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2371212.png)

amine](/img/structure/B2371216.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)

![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)

![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)

![5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2371224.png)